molecular formula C16H20ClN3O4S B12178841 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B12178841
M. Wt: 385.9 g/mol
InChI Key: JEWYJROLCXUGQP-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:

    Formation of the pyrrolidin-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 3-chlorophenyl group: This step might involve a nucleophilic substitution reaction.

    Attachment of the piperazine moiety: This can be done through a coupling reaction, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This might include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This might involve the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one depends on its specific biological target. It might interact with enzymes, receptors, or other proteins, leading to a cascade of molecular events that result in its observed effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Known for its psychoactive properties.

    4-(Methylsulfonyl)piperazine: Used as an intermediate in organic synthesis.

    Pyrrolidin-2-one derivatives: Studied for their diverse pharmacological activities.

Uniqueness

1-(3-Chlorophenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one is unique due to its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H20ClN3O4S

Molecular Weight

385.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-methylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20ClN3O4S/c1-25(23,24)19-7-5-18(6-8-19)16(22)12-9-15(21)20(11-12)14-4-2-3-13(17)10-14/h2-4,10,12H,5-9,11H2,1H3

InChI Key

JEWYJROLCXUGQP-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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